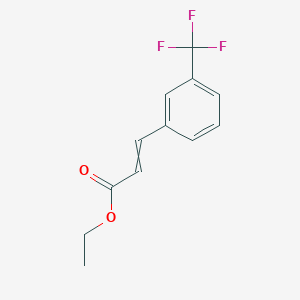

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate

Description

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate is an α,β-unsaturated ester characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁F₃O₂ (CAS: 116577-12-9), with a molecular weight of 268.21 g/mol . The compound features a conjugated acrylate system, where the electron-withdrawing trifluoromethyl group enhances electrophilicity at the β-carbon, making it reactive in Michael additions, cycloadditions, and polymerization reactions. It is commonly used in agrochemicals, pharmaceuticals, and materials science due to its stability and tunable electronic properties .

Properties

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEFFHZPTOFBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694049 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113048-68-3 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalysts and Reaction Conditions

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the predominant catalysts, with molar ratios typically ranging from 0.02–0.4 equivalents relative to the acid. The reaction is conducted under reflux conditions (70–100°C) in solvents such as toluene or xylene to facilitate azeotropic removal of water, driving the equilibrium toward ester formation. For example, a 73.8% yield is achieved when using sulfuric acid (0.2 eq.) in toluene at 70–75°C, with a reaction time of 3–5 hours.

Table 1: Esterification Conditions and Outcomes

Optimization Strategies

Key optimizations include:

-

Stoichiometric adjustments : Increasing the ethanol-to-acid ratio to 3:1 improves conversion rates by shifting equilibrium.

-

Inhibitor additives : Resorcinol or p-methoxy phenol (0.1–1:1000 mass ratio) suppresses radical polymerization of the acrylate double bond during prolonged heating.

-

Distillation techniques : Underpressure distillation (5–300 Pa) removes water or methanol byproducts, enhancing reaction efficiency.

Transesterification of Methyl Acrylate Derivatives

An alternative route involves transesterification of methyl 3-(3-trifluoromethylphenyl)acrylate with ethanol . This method avoids handling free acrylic acid, which is prone to side reactions.

Catalytic Systems and Solvents

The patent literature highlights the use of sulfuric acid or p-toluenesulfonic acid in non-polar solvents like toluene or hexane. For instance, reacting methyl acrylate with excess ethanol (3.0 eq.) in toluene at 50–90°C yields the ethyl ester with 65–70% efficiency. Notably, this method requires stringent temperature control to prevent retro-transesterification.

Byproduct Management

-

Azeotropic removal : Co-distilling methanol with toluene maintains a low methanol concentration, favoring forward reaction kinetics.

-

Alkaline workup : Post-reaction neutralization with sodium bicarbonate or sodium carbonate minimizes acid-catalyzed decomposition.

Prevention of Polymerization During Synthesis

The acrylate’s conjugated double bond renders it susceptible to radical polymerization, especially under acidic and high-temperature conditions. Mitigation strategies include:

Radical Inhibitors

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their propensity to stabilize radicals. Non-polar solvents (toluene, xylene) limit chain propagation.

Industrial-Scale Considerations

Purification Techniques

-

Vacuum distillation : High-purity (>95%) product is obtained via fractional distillation at 50–90°C under 5–300 Pa.

-

Chromatography : Silica gel chromatography resolves trace impurities but is economically prohibitive for large batches.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Esterification | Transesterification |

|---|---|---|

| Starting Material | Carboxylic acid | Methyl ester |

| Catalyst Cost | Low | Moderate |

| Byproduct | H₂O | MeOH |

| Max Yield (%) | 73.8 | 70.0 |

| Scalability | High | Moderate |

Esterification is favored for its simplicity and higher yields, while transesterification offers advantages in handling stability .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate can be synthesized through various methods, including:

- Mizoroki-Heck Reaction : This palladium-catalyzed method allows for the coupling of aryl halides with acrylates, facilitating the production of trifluoromethyl acrylates and acrylic acids .

- One-Pot Reactions : Recent studies have demonstrated the ability to synthesize complex derivatives from simple precursors using tandem reactions, showcasing the versatility of this compound in synthetic organic chemistry .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups in organic molecules often leads to enhanced biological activity. Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate has potential applications in:

- Drug Design : The compound's unique electronic properties may contribute to the development of novel pharmaceuticals with improved efficacy and reduced toxicity.

- Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further investigation as anticancer drugs .

Agrochemical Applications

Trifluoromethyl-containing compounds are known to enhance the performance of agrochemicals:

- Pesticides and Herbicides : Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate may serve as an intermediate in the synthesis of agrochemicals that require enhanced stability and bioactivity due to the presence of the trifluoromethyl group .

Material Science

The unique properties of ethyl 3-(3-(trifluoromethyl)phenyl)acrylate make it suitable for applications in material science:

- Polymer Chemistry : Its use in polymerization processes can lead to materials with improved thermal stability and mechanical properties due to the incorporation of trifluoromethyl units into polymer backbones .

Case Studies

Several case studies highlight the practical applications and benefits of ethyl 3-(3-(trifluoromethyl)phenyl)acrylate:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position : Para-substituted trifluoromethyl analogues (e.g., Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate) exhibit distinct regioselectivity compared to the meta-substituted target compound, particularly in Pd-catalyzed C–H olefination reactions .

- Electron-Withdrawing Groups: The β-cyano group in Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate significantly increases electrophilicity, enabling efficient Knoevenagel condensations under mild conditions .

- Steric Effects: Bis(trifluoromethyl) derivatives (e.g., Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate) show reduced synthetic yields (e.g., 89–93% for mono-CF₃ vs. <85% for di-CF₃) due to steric hindrance .

Physicochemical Properties

- Solubility : Ethyl esters (e.g., target compound) demonstrate higher solubility in organic solvents (e.g., DCM, THF) than methyl esters due to longer alkyl chains .

- Thermal Stability : The trifluoromethyl group enhances thermal stability, with decomposition temperatures >250°C, whereas hydroxylated analogues (e.g., Ethyl Caffeate) decompose below 200°C .

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate (ETFA) is an organic compound notable for its trifluoromethyl group, which imparts unique chemical properties that influence its biological activity. This article reviews the biological mechanisms, potential therapeutic applications, and relevant research findings associated with ETFA.

Chemical Structure and Properties

ETFA has the molecular formula and features a trifluoromethyl group attached to a phenyl ring, contributing to its lipophilicity and reactivity. The presence of the acrylate moiety allows for various chemical transformations and interactions with biological targets.

ETFA's mechanism of action is primarily linked to its role as a kinase modulator . Kinases are crucial in signaling pathways that regulate cell growth, differentiation, and apoptosis. The trifluoromethyl group enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins, particularly in kinase domains.

Target Pathways

Research indicates that ETFA may influence several biochemical pathways:

- Signal Transduction : Modulation of pathways involving PI3K and other kinases.

- Apoptosis : Potential regulation of apoptotic pathways through interactions with Bcl-2 family proteins .

- Cell Proliferation : Inhibition of cell growth in various cancer cell lines.

Anticancer Properties

A study evaluating ETFA derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound was shown to induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 5 | Apoptosis induction via Bcl-2 modulation |

| MCF-7 | 7 | Caspase activation leading to cell death |

Antimicrobial Activity

ETFA has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity.

Research Findings

- Synthesis and Evaluation : A recent synthesis of ETFA analogs highlighted their potential as selective kinase inhibitors. Electrophilic properties were correlated with enhanced biological activity against specific kinases involved in cancer progression .

- Molecular Docking Studies : Computational studies indicate that ETFA binds effectively to the ATP-binding site of various kinases, suggesting a mechanism for its inhibitory effects on kinase activity .

- In Vivo Studies : Preliminary in vivo studies demonstrated that ETFA reduced tumor growth in mouse models of breast cancer when administered at therapeutic doses, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can the crystal structure of Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to process diffraction data. The trifluoromethyl group may introduce disorder; apply constraints or split models to refine its orientation. Compare bond lengths/angles with similar acrylate derivatives (e.g., Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate ). Validate hydrogen bonding and packing motifs using CCDC databases.

Q. What synthetic routes are optimal for preparing Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate?

- Methodology : Employ a Horner-Wadsworth-Emmons reaction using 3-(trifluoromethyl)benzaldehyde and ethyl diethylphosphonoacetate. Monitor reaction progress via NMR to track trifluoromethyl group incorporation. Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by HPLC (>98% by area normalization). Compare yields with analogs like Ethyl 4-oxo-4-[3-(trifluoromethyl)phenyl]butyrate .

Q. How can substituent effects on the phenyl ring influence the compound’s reactivity?

- Methodology : Synthesize analogs (e.g., 3-bromo, 4-methoxy, or 2,4-difluoro substituents) and compare reaction kinetics in nucleophilic additions. Use DFT calculations (B3LYP/6-31G*) to assess electronic effects (HOMO-LUMO gaps, Fukui indices). Correlate results with experimental data from derivatives like (E)-Ethyl 3-(3-bromophenyl)-2-cyano-acrylate .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets?

- Methodology : Use AutoDock Vina for docking studies. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Define a grid box around the target’s active site (e.g., cyclooxygenase-2). Validate the protocol with known inhibitors and calculate binding energies (ΔG). Compare results with docking data for structurally related acrylates (e.g., methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate ) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodology : Perform variable-temperature NMR to detect conformational dynamics. Assign signals using 2D techniques (HSQC, HMBC). If discrepancies persist, consider crystallographic validation (SCXRD) to confirm substituent positions. Cross-reference with data from analogs like Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate .

Q. How does the trifluoromethyl group impact photophysical properties?

- Methodology : Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity. Compare with non-fluorinated analogs (e.g., Ethyl 3-(4-hydroxyphenoxy)acrylate ). Use time-dependent DFT (TD-DFT) to model excited-state behavior. Correlate experimental λmax with computed transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.